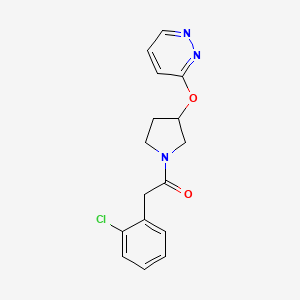

2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone, also known as CP-945,598, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrolidine compounds and has been studied extensively for its ability to interact with various biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound "2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone" is structurally related to a class of chemicals used in diverse scientific research applications. A notable example involves the synthesis and structural characterization of pyrrole derivatives. One study detailed the synthesis of a new penta-substituted pyrrole derivative via a one-pot four-component coupling reaction. The compound's structure was elucidated using various spectroscopic techniques, and computational studies were performed to predict its spectral and geometrical data. This research highlights the compound's potential as a corrosion inhibitor for steel surfaces, indicating its relevance in material science and engineering (Louroubi et al., 2019).

Catalytic Applications

Compounds structurally related to "2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone" have been explored for their catalytic properties. Research involving N,O-bidentate pyridyl functionalized alkoxy ligands, which are structurally similar to the compound of interest, demonstrated their effectiveness in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This indicates the compound's potential application in polymer science and its significance in developing new materials (Wang et al., 2012).

Reactivity and Synthesis of Heterocyclic Compounds

The reactivity of compounds similar to "2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone" has been studied in the context of synthesizing heterocyclic compounds. For instance, chromones bearing electron-withdrawing substituents have been used in [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and other complex structures. This research underscores the compound's potential in synthetic organic chemistry and drug discovery (Sosnovskikh et al., 2014).

Other Applications and Research Areas

Further research and applications involving structurally related compounds include the identification and characterization of novel derivatives for forensic and clinical laboratory use (Bijlsma et al., 2015), enantioselective synthesis in organic chemistry (Chung et al., 2005), and the development of heterocyclic reversible monoamine oxidase-B inactivators (Ding & Silverman, 1993).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-14-5-2-1-4-12(14)10-16(21)20-9-7-13(11-20)22-15-6-3-8-18-19-15/h1-6,8,13H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWQQLTYVUDUJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2824436.png)

![1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2824441.png)

![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)

![(5-Chloro-2-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2824447.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)